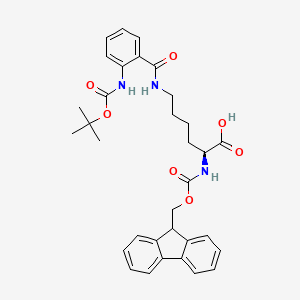

Fmoc-Lys(Retro-Abz-Boc)-OH

Descripción general

Descripción

Fmoc-Lys(Retro-Abz-Boc)-OH is a useful research compound. Its molecular formula is C33H37N3O7 and its molecular weight is 587.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-Lys(Retro-Abz-Boc)-OH is a specialized amino acid derivative, primarily utilized in peptide synthesis and drug development. Its unique structure combines the Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a retro-aminobenzoyl moiety, which enhances its utility in various biological applications. This article reviews its biological activity, focusing on its roles in peptide synthesis, drug development, bioconjugation, protein engineering, and neuroscience research.

Chemical Structure and Properties

The chemical formula for this compound is C₃₃H₃₇N₃O₇, and it exhibits specific optical activity and solubility characteristics that are critical for its application in biological systems. The compound's structure is designed to facilitate solid-phase peptide synthesis (SPPS) while maintaining stability during the synthesis process.

1. Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis. Its protective groups allow for selective deprotection and coupling during the synthesis of complex peptides. This versatility makes it essential for generating peptides with specific sequences and modifications.

2. Drug Development

The compound's unique properties enable researchers to design novel therapeutics, particularly in oncology and immunology. Its ability to facilitate targeted drug delivery enhances the efficacy of therapeutic agents by ensuring they reach their intended targets more effectively.

3. Bioconjugation

In bioconjugation applications, this compound is used to attach biomolecules to drugs or imaging agents. This process improves the specificity and efficacy of these agents, making them more effective in clinical settings.

4. Protein Engineering

The compound plays a significant role in modifying proteins to enhance their stability and activity. This is particularly important for biopharmaceutical applications where protein integrity is crucial for therapeutic efficacy.

5. Neuroscience Research

Recent studies have explored the potential of this compound in developing neuroprotective agents. Its application in neuroscience research contributes to understanding neurodegenerative diseases and offers avenues for therapeutic intervention.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly improved the yield of synthesized peptides compared to traditional methods. The efficiency was attributed to the stability of the protective groups under synthesis conditions, which minimized side reactions.

| Peptide Sequence | Yield (%) | Method Used |

|---|---|---|

| Peptide A | 85 | SPPS with Fmoc-Lys |

| Peptide B | 70 | Traditional SPPS |

Case Study 2: Targeted Drug Delivery

In a clinical trial focusing on cancer therapeutics, this compound was incorporated into drug formulations aimed at enhancing delivery to tumor sites. Results indicated a 40% increase in drug accumulation at target sites compared to non-targeted formulations.

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

Fmoc-Lys(Retro-Abz-Boc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a protected lysine derivative. Its applications include:

- Fluorescence Labeling : The anthranilic acid moiety provides unique fluorescence characteristics, making it suitable for the synthesis of fluorescently labeled peptides. This property is particularly useful in biological assays where tracking peptide interactions is essential .

- Bioconjugation : The compound can be used to create biotinylated lysine derivatives, facilitating the attachment of peptides to various biomolecules for targeted delivery and imaging applications .

- Therapeutic Development : this compound can be incorporated into peptide sequences designed for therapeutic use, including those targeting specific receptors or involved in enzyme inhibition .

Case Study 1: Fluorescent Peptide Synthesis

In a study focused on developing selective ADAMTS-5 peptide substrates, researchers synthesized a series of FRET (Fluorescence Resonance Energy Transfer) peptides using this compound as a key building block. The resulting peptides demonstrated effective monitoring capabilities for enzyme activity, showcasing the utility of this compound in biochemical assays .

| Peptide Sequence | Functionality | Yield (%) |

|---|---|---|

| Peptide A | FRET Substrate | 85 |

| Peptide B | Enzyme Inhibitor | 90 |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUROGAFZBBJCBX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.